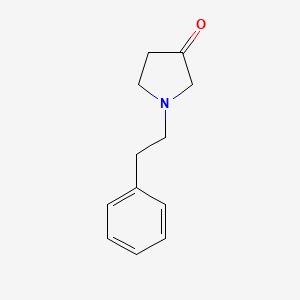![molecular formula C13H21NO B6144131 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline CAS No. 1094646-62-4](/img/structure/B6144131.png)
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline” is a compound with the molecular formula C13H21NO . It is used in research and has a molecular weight of 207.31 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that it has a molecular weight of 207.31 . Other properties such as boiling point, melting point, and solubility are not specified.Scientific Research Applications
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a useful synthetic intermediate in organic synthesis and has various applications in the fields of chemistry, pharmacology, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, such as herbicides, fungicides, and insecticides. It is also used as a precursor for the synthesis of a variety of other organic compounds.
Mechanism of Action
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is an organic compound that is used as a synthetic intermediate in organic synthesis. It is used to synthesize a variety of organic compounds, including pharmaceuticals and agrochemicals. The mechanism of action of this compound is not fully understood, however, it is believed to act as a nucleophile in certain reactions and can form covalent bonds with other molecules.
Biochemical and Physiological Effects
This compound is an organic compound with various applications in the fields of chemistry, pharmacology, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals, such as herbicides, fungicides, and insecticides. The biochemical and physiological effects of this compound are not fully understood, however, it is believed to act as a nucleophile in certain reactions and can form covalent bonds with other molecules.
Advantages and Limitations for Lab Experiments
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a useful synthetic intermediate in organic synthesis and has various applications in the fields of chemistry, pharmacology, and biochemistry. The advantages of using this compound in lab experiments include its low cost, ease of synthesis, and its versatility in various reactions. The main limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline is a useful synthetic intermediate in organic synthesis and has various applications in the fields of chemistry, pharmacology, and biochemistry. There are a number of potential future directions for research involving this compound, including further investigation into its biochemical and physiological effects, its potential applications in drug synthesis, and its potential applications in agrochemicals. Additionally, further research into the synthesis of this compound and its use as a starting material for the synthesis of other organic compounds could provide valuable insights into its potential applications.
Synthesis Methods
3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline can be synthesized through the reaction of 4-methylpentan-2-ol and aniline. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of around 80°C and the product is isolated by filtration.
Safety and Hazards
The compound “3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .
properties
IUPAC Name |
3-methyl-4-(4-methylpentan-2-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-9(2)7-11(4)15-13-6-5-12(14)8-10(13)3/h5-6,8-9,11H,7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBWVFSTPETOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydroiodide](/img/structure/B6144067.png)

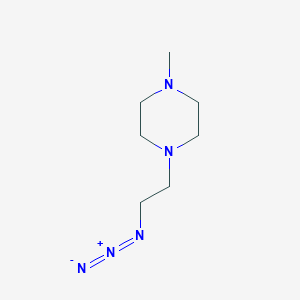

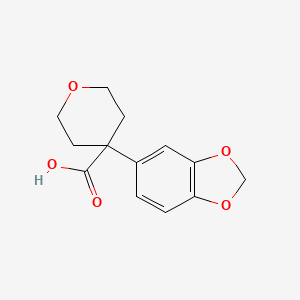
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
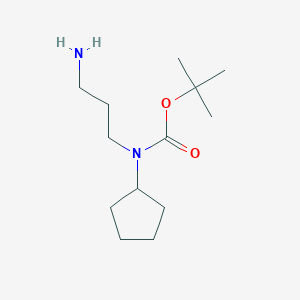
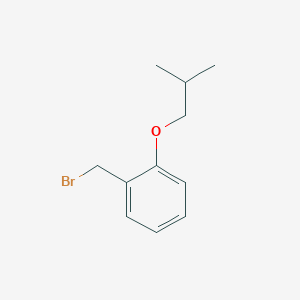
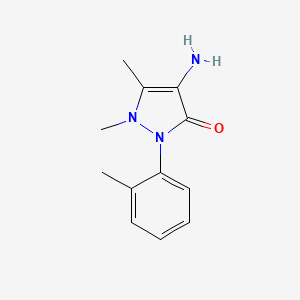

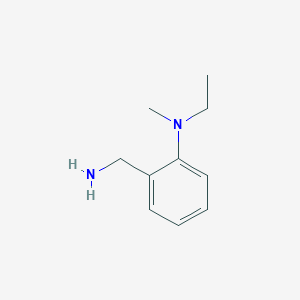
![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)
![1-[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine](/img/structure/B6144154.png)
